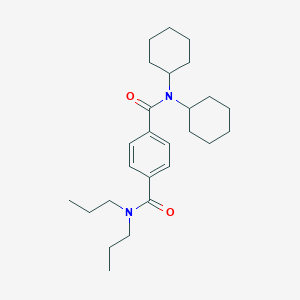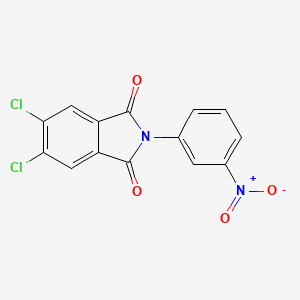
N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two cyclohexyl groups, two propyl groups, and a benzene ring with two carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with N,N-dicyclohexyl-N’,N’-dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
-
Step 1: Formation of Acid Chloride
- Benzene-1,4-dicarboxylic acid is reacted with thionyl chloride (SOCl₂) to form benzene-1,4-dicarbonyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Amide Formation
- The benzene-1,4-dicarbonyl chloride is then reacted with N,N-dicyclohexyl-N’,N’-dipropylamine in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature to moderate heating.
Industrial Production Methods
Industrial production of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dicyclohexylcarbodiimide: Used primarily in peptide synthesis as a coupling reagent.
N,N-dicyclohexylurea: Known for its use in organic synthesis and as a stabilizer in industrial applications.
N,N-diphenylcarbodiimide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of cyclohexyl and propyl groups with a benzene ring and carboxamide functionalities makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H40N2O2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
4-N,4-N-dicyclohexyl-1-N,1-N-dipropylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H40N2O2/c1-3-19-27(20-4-2)25(29)21-15-17-22(18-16-21)26(30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-18,23-24H,3-14,19-20H2,1-2H3 |
Clave InChI |
SHGJTIPPOHGPJR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11542581.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)
